![molecular formula C8H8N2O2 B12845134 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a methoxy group at the 7-position. The unique structure of this compound makes it a valuable candidate for various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Synthesis:
Industrial Applications: It may be used in the development of new materials or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom and the absence of the methoxy group.
1H-pyrazolo[3,4-b]pyridine: Another similar compound with a pyrazole ring fused to a pyridine ring, differing in the type of heterocyclic ring.
Uniqueness
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a valuable intermediate in chemical synthesis.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
7-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-9-3-5-2-7(11)10-8(5)6/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
YDIUBCFGFOADND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CN=C1)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


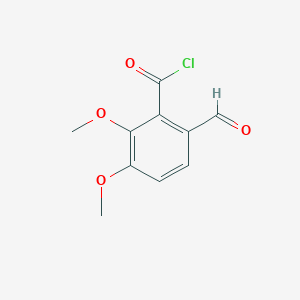
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
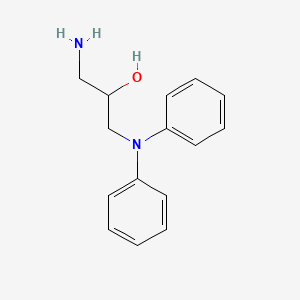

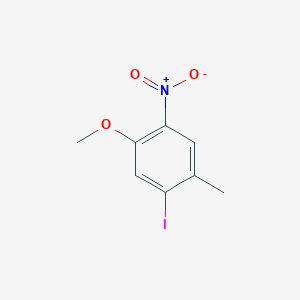

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
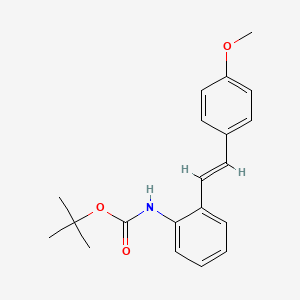
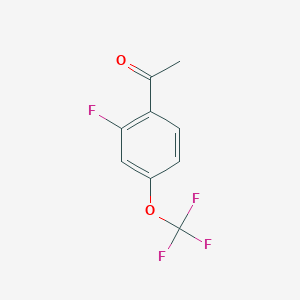

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
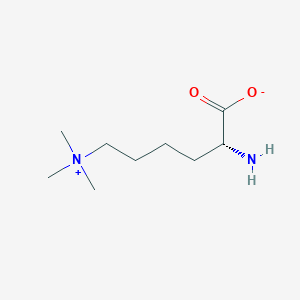
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

